Methyl 3-amino-2,5-dichlorobenzoate
Overview
Description
Methyl 3-amino-2,5-dichlorobenzoate: is an organic compound with the molecular formula C8H7Cl2NO2 . It is a derivative of benzoic acid, characterized by the presence of amino and dichloro substituents on the benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Methyl 3-amino-2,5-dichlorobenzoate, also known as Chloramben, is primarily used as a pre-emergence herbicide . Its main targets are the seedlings of annual grasses and broadleaf weeds . The compound acts by inhibiting the absorption of oxygen by mitochondria in cells, thereby killing the weeds .
Mode of Action
The compound interacts with its targets by disrupting the normal function of the mitochondria in the cells of the weeds . This disruption prevents the mitochondria from absorbing oxygen, which is essential for cellular respiration and energy production. As a result, the affected cells are unable to produce the energy needed for growth and survival, leading to the death of the weed seedlings .
Biochemical Pathways
It is known that the compound interferes with the process of cellular respiration, a critical pathway for energy production in cells . By inhibiting the absorption of oxygen by the mitochondria, the compound disrupts the electron transport chain, a key component of the cellular respiration process. This disruption leads to a decrease in ATP production, causing energy deprivation and eventually cell death .
Pharmacokinetics
The compound has a molecular weight of 220.05 , a melting point of 61.94°C , and a boiling point of 340.4°C . It is slightly soluble in acetonitrile, DMSO, and methanol . These properties suggest that the compound may have moderate bioavailability.
Result of Action
The primary result of the action of this compound is the death of weed seedlings . By disrupting the function of the mitochondria and inhibiting the absorption of oxygen, the compound causes energy deprivation in the cells of the weeds. This energy deprivation prevents the cells from carrying out essential processes for growth and survival, leading to the death of the weed seedlings .
Action Environment
The action of this compound is influenced by various environmental factors. It is also nontoxic to fish , suggesting that it may have a relatively low impact on non-target organisms in the environment. The compound is classified as an experimental carcinogen , indicating potential risks to human health. Therefore, appropriate safety measures should be taken when handling and applying this herbicide.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-amino-2,5-dichlorobenzoate can be synthesized through several methods. One common approach involves the chlorination of methyl 3-aminobenzoate, followed by purification. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the process is carried out under controlled temperature conditions to ensure the selective chlorination at the 2 and 5 positions on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-2,5-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is often employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-2,5-dichlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- Methyl 2,5-dichlorobenzoate
- Methyl 3-amino-4,5-dichlorobenzoate
- Methyl 3-amino-2,4-dichlorobenzoate
Comparison: Methyl 3-amino-2,5-dichlorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and efficacy in various applications .
Properties
IUPAC Name |
methyl 3-amino-2,5-dichlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSSCQVCVYZGSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041762 | |
Record name | Chloramben-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7286-84-2 | |
Record name | Chloramben methyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7286-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloramben-methyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007286842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloramben methyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190368 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 3-amino-2,5-dichloro-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chloramben-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-amino-2,5-dichlorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORAMBEN-METHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR0142CJCU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Methyl 3-amino-2,5-dichlorobenzoate impact soybean seedling growth compared to other herbicides?
A1: Research indicates that this compound can negatively affect the growth of soybean seedlings. A study [] found that soybean seedlings treated with this compound or α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine (trifluralin) showed stunted growth compared to those treated with 3-[-p-(p-chlorophenoxy)phenyl]-1,1-dimethylurea (chloroxuron) or 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea (linuron). This suggests that this compound might have a stronger growth-inhibiting effect on soybean seedlings compared to chloroxuron and linuron.
Q2: Does combining this compound with insecticides influence its effect on soybean growth?
A2: Research suggests that combining this compound with certain insecticides can further impact soybean seedling vigor. One study [] observed that applying this compound in combination with O,O-diethyl S-[(ethyl-thio)methyl] phosphorodithioate (phorate) led to significantly lower seedling vigor in one of the study years compared to using either pesticide alone. This highlights the potential for combined pesticide applications to have interactive effects on soybean growth, which may require further investigation.
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